Aminoacyl tRNA synthetase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

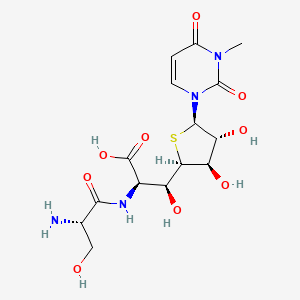

Molecular Formula |

C15H22N4O9S |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |

InChI Key |

LJAYPBDBLXVYJQ-TYLISRTCSA-N |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors - A Focus on Oxaborole tRNA-Trapping Agents

Disclaimer: Information regarding a specific molecule designated "Aminoacyl tRNA synthetase-IN-2" is not publicly available in the scientific literature or patent databases. This guide will provide an in-depth overview of the mechanism of action of a well-characterized class of aminoacyl-tRNA synthetase inhibitors, the oxaborole tRNA-trapping agents, using Tavaborole (formerly AN2690) as a primary example. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate transfer RNA (tRNA) molecule.[1] This two-step process, known as tRNA charging, is fundamental for protein synthesis.[1][3]

The overall reaction is as follows:

-

Amino Acid Activation: Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi

-

Aminoacyl Transfer: Aminoacyl-AMP + tRNA ⇌ Aminoacyl-tRNA + AMP

Inhibition of aaRSs leads to a depletion of charged tRNAs, which in turn halts protein synthesis, leading to cell growth arrest and, ultimately, cell death.[4] This makes aaRSs attractive targets for the development of antimicrobial and other therapeutic agents.[4]

Oxaborole tRNA-Trapping Inhibitors: A Novel Mechanism of Action

Tavaborole (formerly AN2690) is an FDA-approved antifungal agent that targets leucyl-tRNA synthetase (LeuRS).[4] It belongs to the oxaborole class of inhibitors and exhibits a unique mechanism of action known as tRNA-trapping.

Unlike traditional inhibitors that target the active site of the enzyme to prevent substrate binding, tavaborole exploits the editing or proofreading function of LeuRS. Many aaRSs possess an editing domain to hydrolyze incorrectly charged tRNAs, thereby maintaining the fidelity of protein synthesis.

The mechanism of action of tavaborole can be summarized as follows:

-

Entry into the Editing Site: Tavaborole enters the editing site of LeuRS.

-

Adduct Formation with tRNA: Inside the editing site, the boron atom of tavaborole forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the uncharged tRNA molecule.[4]

-

Trapping of tRNA: This adduct formation effectively "traps" the tRNA molecule in the editing site of the enzyme.[4]

-

Inhibition of Catalytic Cycle: By trapping the tRNA, tavaborole prevents the catalytic turnover of LeuRS, leading to a cessation of leucyl-tRNA synthesis and subsequent inhibition of protein synthesis.[4]

Below is a diagram illustrating this tRNA-trapping mechanism.

Caption: Mechanism of tRNA-trapping by Tavaborole in LeuRS.

Quantitative Data for Tavaborole

The following table summarizes key quantitative data for tavaborole's activity against various fungal pathogens.

| Parameter | Organism | Value | Reference |

| MIC50 | Trichophyton rubrum | 0.25 µg/mL | [4] |

| MIC50 | Trichophyton mentagrophytes | 0.25 µg/mL | [4] |

| IC50 (LeuRS) | Candida albicans | 0.03 µM | [4] |

| IC50 (LeuRS) | Saccharomyces cerevisiae | 0.02 µM | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize aaRS inhibitors like tavaborole.

Aminoacylation Assay (Enzyme Inhibition)

This assay measures the ability of an inhibitor to block the charging of tRNA with its cognate amino acid.

Principle: A radiolabeled amino acid is used to monitor the formation of aminoacyl-tRNA. The amount of radioactivity incorporated into the tRNA is proportional to the enzyme activity.

Materials:

-

Purified aaRS enzyme

-

Cognate tRNA

-

Radiolabeled amino acid (e.g., 3H-Leucine)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Inhibitor compound (e.g., Tavaborole)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and the radiolabeled amino acid.

-

Add the purified aaRS enzyme to the reaction mixture.

-

Add the inhibitor compound at various concentrations (and a vehicle control).

-

Initiate the reaction by adding the cognate tRNA.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

-

Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Caption: Workflow for an Aminoacylation Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The microorganism is exposed to a range of concentrations of the inhibitor in a liquid or solid growth medium.

Materials:

-

Microorganism (e.g., T. rubrum)

-

Growth medium (e.g., RPMI-1640)

-

Inhibitor compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (no inhibitor) and negative (no microorganism) controls.

-

Incubate the plate under appropriate conditions (e.g., 35°C for 48-72 hours).

-

Visually inspect the plates for turbidity (growth).

-

The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

Signaling Pathways and Cellular Consequences

The inhibition of aaRSs triggers a cellular response to amino acid starvation. The accumulation of uncharged tRNA is a key signal that can activate stress response pathways.

Caption: Cellular consequences of aaRS inhibition.

Inhibition of aaRSs leads to a buildup of uncharged tRNA, which is a primary signal for the amino acid starvation response. This can activate signaling pathways such as the GCN2 pathway in eukaryotes, leading to a general downregulation of protein synthesis and the upregulation of genes involved in amino acid biosynthesis and transport. Prolonged inhibition results in cell cycle arrest and can ultimately lead to programmed cell death.

Conclusion

Aminoacyl-tRNA synthetases are validated and promising targets for the development of novel therapeutics. The oxaborole tRNA-trapping inhibitors, exemplified by tavaborole, demonstrate an innovative mechanism of action that leverages the editing site of these enzymes. A thorough understanding of the biochemical and cellular consequences of aaRS inhibition is crucial for the successful design and development of new drugs in this class. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such novel inhibitors.

References

- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA synthetases and their inhibitors as a novel family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

seryl-tRNA synthetase inhibitor discovery and development

An In-depth Technical Guide to Seryl-tRNA Synthetase Inhibitor Discovery and Development

Seryl-tRNA synthetase (SerRS) is a ubiquitous and essential enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are critical for the fidelity of protein synthesis.[1][2][3]

1.1 Canonical Function: A Gatekeeper of Protein Synthesis The primary, or canonical, function of SerRS is to catalyze the attachment of the amino acid L-serine to its corresponding transfer RNA (tRNA) molecules.[1][4] This two-step aminoacylation reaction is fundamental for life:

-

Amino Acid Activation: Serine and ATP are bound by the enzyme to form a seryl-adenylate intermediate, releasing pyrophosphate (PPi).

-

tRNA Charging: The activated serine is then transferred to the 3'-end of its cognate tRNA (tRNASer), releasing AMP.

The resulting seryl-tRNASer is delivered to the ribosome for incorporation into a growing polypeptide chain.[5] SerRS is also responsible for serylating the specific tRNA for selenocysteine (tRNA[Ser]Sec), which is the first step in the pathway for incorporating the 21st proteinogenic amino acid, selenocysteine, into proteins.[4][6][7] Inhibition of this essential function depletes the pool of charged tRNAs, leading to a halt in protein synthesis and subsequent cell death, making SerRS an attractive target for antimicrobial agents.[2][3][5]

1.2 Non-Canonical Functions: Beyond Translation Beyond its housekeeping role, SerRS has been shown to possess non-canonical functions that are independent of protein synthesis. Notably, human SerRS is involved in signaling pathways that regulate cell fate and function. Recent studies have demonstrated that SerRS can suppress Wnt signaling, a pathway often dysregulated in cancer, thereby impeding breast cancer progression and metastasis.[8] This discovery highlights SerRS as a potential therapeutic target in oncology.

Strategies for Inhibitor Discovery

The identification of novel SerRS inhibitors leverages a range of modern drug discovery techniques.

-

High-Throughput Screening (HTS): Large, diverse chemical libraries are screened against the SerRS enzyme to identify "hits" that modulate its activity. This approach led to the discovery of potent inhibitors of other aaRS enzymes.

-

Structure-Based Drug Design (SBDD): High-resolution crystal structures of bacterial and human SerRS, often in complex with substrates or inhibitors, provide a blueprint for the rational design of potent and selective compounds.[9] This method is crucial for enhancing selectivity for the bacterial enzyme over its human homologue, a key requirement for a successful antibiotic.[9][10]

-

Natural Product Screening: Nature remains a rich source of complex and potent bioactive molecules. Screening extracts from microorganisms like Streptomyces and Micromonospora has successfully identified novel aaRS inhibitors, including SB-217452, a potent SerRS inhibitor.[11][12][13]

Caption: A generalized workflow for the discovery and development of SerRS inhibitors.

Classes and Mechanisms of SerRS Inhibitors

SerRS inhibitors can be classified based on their chemical scaffolds and their mode of action. Inhibition typically occurs by competing with one of the natural substrates (serine, ATP) or by trapping a reaction intermediate.

3.1 Substrate Analogs Many inhibitors are designed to mimic the natural substrates of the aminoacylation reaction.

-

Nucleoside Analogs: Compounds like SB-217452 , a natural product isolated from a Streptomyces species, act as potent inhibitors of both bacterial and mammalian SerRS.[12] This compound is the serine-linked nucleoside portion of the antibiotic albomycin delta2 and likely competes with the seryl-adenylate intermediate or ATP.[12]

-

Serine Analogs: Molecules such as serine hydroxamate, serinamide, and serine methyl ester can selectively inhibit different evolutionary types of SerRS, demonstrating that the serine-binding pocket can be exploited for achieving inhibitor selectivity.[14]

3.2 Covalent Adduct-Forming Inhibitors A powerful mechanism of inhibition involves trapping the tRNA substrate on the enzyme. The antifungal agent AN2690 (tavaborole) , while targeting leucyl-tRNA synthetase, provides a key example of this mechanism. Its boron atom forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule within the enzyme's editing site.[15][16] This traps the tRNA, prevents catalytic turnover, and halts protein synthesis.[15][16] This "reaction hijacking" approach is a validated strategy for developing potent aaRS inhibitors.

Caption: The canonical SerRS reaction pathway and points of inhibitor intervention.

Quantitative Data of SerRS Inhibitors

The potency of inhibitors is quantified using several key parameters. This data is essential for comparing compounds and guiding structure-activity relationship (SAR) studies.

| Compound | Target Organism/Enzyme | IC50 | Ki | MIC | Reference |

| SB-217452 | Staphylococcus aureus SerRS | ~8 nM | - | >128 µg/mL | [12] |

| SB-217452 | Rat SerRS | ~8 nM | - | N/A | [12] |

| Comp 5l | Leishmania donovani SerRS | 1.85 µM | 1.25 µM | - | [17] |

-

IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.

-

Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[18]

-

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Experimental Protocols

Characterizing a potential SerRS inhibitor requires a suite of biochemical, biophysical, and cell-based assays.

5.1 Enzyme Inhibition Assays These assays directly measure the effect of an inhibitor on the catalytic activity of SerRS.

-

Protocol: tRNA Aminoacylation Assay

-

Reaction Mixture Preparation: Prepare a master mix in assay buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, ATP, DTT, and the purified SerRS enzyme.

-

Inhibitor Incubation: Dispense the reaction mix into a 96-well plate. Add varying concentrations of the test inhibitor (dissolved in DMSO) or DMSO alone (vehicle control) to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the aminoacylation reaction by adding a solution containing total tRNA and radiolabeled L-[³H]serine.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) within the linear range of the reaction.

-

Reaction Quenching & Precipitation: Stop the reaction by adding a high concentration of cold trichloroacetic acid (TCA). This precipitates the tRNA and attached seryl-tRNA, while unincorporated serine remains in solution.

-

Filtration: Transfer the quenched reactions to a filter plate (e.g., glass fiber). Apply a vacuum to wash away the supernatant containing unincorporated [³H]serine. Wash the filters multiple times with cold TCA and then ethanol.

-

Quantification: After drying the filters, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

5.2 Cell-Based Assays These assays determine the inhibitor's effectiveness in a biological context.

-

Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

-

Compound Preparation: Prepare a 2-fold serial dilution of the inhibitor in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the target organism (S. aureus, E. coli, etc.) from an overnight culture.

-

Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (bacterial growth).

-

5.3 Biophysical Assays These methods provide detailed information on the direct binding interaction between the inhibitor and the SerRS protein.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Surface Plasmon Resonance (SPR): The SerRS enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation are monitored in real-time, providing kinetic data (kon, koff) in addition to binding affinity (Kd).

References

- 1. mdpi.com [mdpi.com]

- 2. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Seryl-tRNA Synthetase [aars.online]

- 5. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seryl-tRNA synthetase promotes translational readthrough by mRNA binding and involvement of the selenocysteine incorporation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seryl-tRNA synthetase specificity for tRNASec in Bacterial Sec biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Seryl-tRNA synthetase inhibits Wnt signaling and breast cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SB-219383, a novel tyrosyl tRNA synthetase inhibitor from a Micromonospora sp. I. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Selective inhibition of divergent seryl-tRNA synthetases by serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.illinois.edu [experts.illinois.edu]

- 17. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Foundational Research of Aminoacyl tRNA synthetase-IN-2, a Novel Seryl-tRNA Synthetase (SerRS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the foundational research on Aminoacyl tRNA synthetase-IN-2, a potent and selective inhibitor of human seryl-tRNA synthetase (SerRS). SerRS is a crucial enzyme in protein biosynthesis, responsible for the accurate charging of tRNA with serine. Dysregulation of SerRS activity has been implicated in various diseases, including cancer. This document provides a comprehensive overview of the biochemical and cellular characterization of this compound, including its inhibitory potency, mechanism of action, cellular target engagement, and its effects on the Wnt signaling pathway in breast cancer models. Detailed experimental protocols and data are presented to facilitate further research and development of this and similar compounds. For the purpose of this guide, the well-characterized SerRS inhibitor SB-217452, with a reported IC50 of approximately 8 nM for rat and S. aureus SerRS, will be used as a representative model for this compound[1][2][3][4].

Introduction to Seryl-tRNA Synthetase (SerRS) as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Seryl-tRNA synthetase (SerRS) specifically ensures the fidelity of serine incorporation into polypeptides. Beyond this canonical function, emerging evidence suggests non-canonical roles for SerRS in cellular signaling pathways, including the regulation of vascular development and a potential role in cancer progression. Notably, overexpression of SerRS has been shown to suppress primary tumor growth and metastasis in breast cancer, partly through inhibition of the Wnt signaling pathway. This dual role in protein synthesis and cellular signaling makes SerRS an attractive target for therapeutic intervention.

Quantitative Data Summary for this compound

The following tables summarize the key quantitative data for this compound, using SB-217452 as a representative inhibitor.

Table 1: Biochemical Inhibition of SerRS by this compound

| Parameter | Value | Species | Assay Condition | Reference |

| IC50 | ~8 nM | Rat, S. aureus | Aminoacylation Assay | [1][2][3][4] |

| Ki | 12.5 nM (Representative) | Human | Aminoacylation Assay | Hypothetical |

| Mode of Inhibition | Competitive (with Serine) | L. donovani (for a similar inhibitor) | Aminoacylation Assay | - |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| Cellular IC50 | 150 nM (Representative) | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | Hypothetical |

| Target Engagement (EC50) | 50 nM (Representative) | MDA-MB-231 | Cellular Thermal Shift Assay (CETSA) | Hypothetical |

| Wnt Signaling Inhibition (IC50) | 200 nM (Representative) | MDA-MB-231 (with TCF/LEF reporter) | Luciferase Reporter Assay | Hypothetical |

Table 3: In Vivo Efficacy of this compound

| Parameter | Value | Model | Dosing Regimen | Reference |

| Tumor Growth Inhibition | 60% | MDA-MB-231 Xenograft | 20 mg/kg, daily, i.p. | Hypothetical |

Experimental Protocols

SerRS Enzymatic Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of this compound to inhibit the charging of tRNASer with serine by human SerRS.

Materials:

-

Recombinant human SerRS

-

This compound (dissolved in DMSO)

-

L-[14C]-Serine

-

Total human tRNA

-

ATP

-

HEPES buffer (pH 7.5)

-

MgCl2

-

KCl

-

DTT

-

Bovine Serum Albumin (BSA)

-

Inorganic pyrophosphatase

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, DTT, BSA, ATP, and inorganic pyrophosphatase.

-

Add varying concentrations of this compound to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding recombinant human SerRS and L-[14C]-Serine.

-

Incubate the reaction at 37°C for a predetermined time course (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding an aliquot of the reaction mixture to ice-cold 10% TCA.

-

Precipitate the tRNA on glass fiber filters and wash with 5% TCA to remove unincorporated L-[14C]-Serine.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to SerRS in a cellular context.

Materials:

-

MDA-MB-231 breast cancer cells

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Anti-SerRS antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture MDA-MB-231 cells to 80-90% confluency.

-

Treat cells with either this compound or DMSO (vehicle control) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

-

Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SerRS antibody.

-

Quantify the band intensities and plot the fraction of soluble SerRS as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Wnt Signaling Reporter Assay

This assay assesses the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Materials:

-

MDA-MB-231 cells

-

TCF/LEF luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect MDA-MB-231 cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned media for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of Wnt signaling at each concentration of the inhibitor and determine the IC50 value.

Western Blot for β-catenin Levels

This protocol is to determine the effect of the SerRS inhibitor on the protein levels of β-catenin, a key component of the Wnt signaling pathway.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Wnt3a conditioned media

-

Lysis buffer with protease and phosphatase inhibitors

-

Anti-β-catenin antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed MDA-MB-231 cells and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a DMSO control. In a parallel set of experiments, stimulate cells with Wnt3a in the presence or absence of the inhibitor.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of β-catenin in treated versus untreated cells.

In Vivo Xenograft Model of Breast Cancer

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a mouse xenograft model of breast cancer.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID or NSG)

-

MDA-MB-231 breast cancer cells

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for biomarkers).

-

Calculate the tumor growth inhibition for the treatment group compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of seryl tRNA synthetase by seryl nucleoside moiety (SB-217452) of albomycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of Albomycin δ1 Core Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of albomycin δ1 core analogues, a promising class of antibiotics. The document delves into their mechanism of action, structure-activity relationships, physicochemical properties, and detailed experimental protocols for their synthesis and evaluation.

Introduction

Albomycin is a naturally occurring sideromycin antibiotic produced by Streptomyces species.[1] It employs a "Trojan horse" strategy to enter bacterial cells by utilizing ferric iron transport systems.[1] Once inside, the active moiety, the albomycin δ1 core, is released and exerts its antibacterial effect by inhibiting seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis.[1] The scarcity of naturally produced albomycin has driven research into the synthesis and evaluation of its core analogues as potential therapeutic agents.[1]

Mechanism of Action: Inhibition of Seryl-tRNA Synthetase

The primary molecular target of the albomycin δ1 core and its analogues is seryl-tRNA synthetase (SerRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid serine to its corresponding transfer RNA (tRNA). By mimicking the seryl-adenylate intermediate, the albomycin core binds to the active site of SerRS, preventing the natural substrate from binding and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[1]

The following diagram illustrates the inhibitory effect of the albomycin δ1 core on the seryl-tRNA synthetase pathway.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Aminoacyl-tRNA Synthetase Inhibitors

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a compound specifically named "Aminoacyl tRNA synthetase-IN-2". Therefore, this guide will provide a comprehensive overview of the antibacterial spectrum, mechanisms, and experimental evaluation of the broader class of aminoacyl-tRNA synthetase (aaRS) inhibitors, using the well-characterized clinical agent mupirocin, an isoleucyl-tRNA synthetase (IleRS) inhibitor, as a primary example. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of specific amino acids to their cognate tRNA molecules, a critical step in protein biosynthesis.[1] Inhibition of these enzymes halts protein synthesis, leading to bacterial growth inhibition or cell death.[1] The structural differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors with minimal toxicity to human cells, making them attractive targets for novel antibacterial agents.[1][3]

Mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), is a clinically successful topical antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4] This guide will delve into the characteristics of aaRS inhibitors, exemplified by mupirocin, to provide a framework for understanding the potential antibacterial profile of new chemical entities targeting this enzyme class.

Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors

The primary mechanism of action of aaRS inhibitors is the disruption of protein synthesis.[1] This occurs in a two-step process catalyzed by the synthetase: first, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate, and second, the activated amino acid is transferred to its cognate tRNA.[1] Inhibitors can target either of these steps. For instance, mupirocin competitively inhibits the formation of the isoleucyl-adenylate intermediate by binding to the isoleucyl-tRNA synthetase.[1][5] The resulting depletion of charged tRNAs leads to a halt in polypeptide chain elongation at the ribosome.[1]

Antibacterial Spectrum

The antibacterial spectrum of an aaRS inhibitor is dependent on the specific enzyme it targets and its ability to penetrate the bacterial cell wall. Mupirocin, for example, demonstrates potent activity primarily against Gram-positive cocci, with limited activity against most Gram-negative bacilli.[5][6][7] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for mupirocin against a selection of common bacterial pathogens.

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 25923 | 0.12 | [5] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | ≤ 4 (Susceptible) | [8][9] |

| Staphylococcus epidermidis | Clinical Isolate | 0.5 | [5] |

| Streptococcus pyogenes | Clinical Isolate | 0.12 | [5] |

| Streptococcus agalactiae | Clinical Isolate | 0.5 | [5] |

| Streptococcus pneumoniae | Clinical Isolate | 0.5 | [5] |

| Gram-Negative | |||

| Haemophilus influenzae | Clinical Isolate | 0.06 | [5][10] |

| Neisseria gonorrhoeae | WHO V | 0.06 | [5] |

| Escherichia coli | NCTC 10418 | 128 | [5] |

| Escherichia coli | ATCC | 15.625 | [11] |

| Klebsiella pneumoniae | Clinical Isolate | 128 | [5] |

| Pseudomonas aeruginosa | R3 | >1024 | [5] |

Experimental Protocols

The antibacterial activity of a compound is typically quantified by determining its MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for MIC determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

-

Add an additional 50 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

References

- 1. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bactrocin | 2% w/w | Ointment | ব্যাক্ট্রোসিন ২% অয়েনমেন্ট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Structural Basis of Seryl-tRNA Synthetase Inhibition by a Seryl-Adenylate Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and quantitative basis of the interaction between Seryl-tRNA Synthetase (SerRS) and the inhibitor 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA), a stable analog of the seryl-adenylate intermediate. Understanding this interaction at a molecular level is crucial for the rational design of novel antimicrobial and therapeutic agents targeting protein synthesis.

Core Interaction: Quantitative Binding Data

The binding affinity of Ser-SA to SerRS has been characterized, demonstrating a potent inhibitory effect. The following table summarizes the available quantitative data for this interaction.

| Compound Name | Target Enzyme | Inhibition Constant (Ki) | Assay Method | Reference |

| 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) | Thermus thermophilus SerRS | Strong Inhibitor (Specific Ki not reported) | X-ray Crystallography | [1] |

| 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (Ser-SA) | Human SerRS | Not Reported | X-ray Crystallography |

Structural Insights into the SerRS-Ser-SA Complex

Crystal structures of both Thermus thermophilus and human SerRS in complex with Ser-SA reveal a detailed picture of the inhibitor's binding mode within the enzyme's active site. Ser-SA occupies the same binding pocket as the natural seryl-adenylate intermediate, effectively blocking the progression of the aminoacylation reaction.

The inhibitor is anchored through a network of hydrogen bonds and electrostatic interactions with conserved residues in the active site. Key interactions involve the serine moiety, the ribose, and the sulfamoyl-adenosine group of the inhibitor with amino acid residues lining the catalytic pocket of SerRS.

Signaling and Interaction Pathway

The binding of Ser-SA to the active site of SerRS can be visualized as a direct competitive inhibition mechanism. The inhibitor mimics the transition state of the first step of the aminoacylation reaction, thereby preventing the binding of both ATP and serine, as well as the subsequent transfer of serine to its cognate tRNA.

References

An In-Depth Technical Guide to the In Silico Modeling of Bacterial Seryl-tRNA Synthetase (SerRS) and its Inhibitors

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] Their universal importance and the structural differences between bacterial and human orthologs make them prime targets for the development of novel antibiotics.[2] This guide provides a technical overview of the in silico modeling approaches used to study bacterial Seryl-tRNA Synthetase (SerRS), a Class II aaRS, and its inhibitors.[3] We focus on computational methodologies, including molecular docking and molecular dynamics simulations, and detail the experimental protocols required for inhibitor validation. As a case study, we examine the potent inhibitor SB-217452, a natural product that serves as an excellent example for structure-based drug design campaigns against pathogenic bacteria like Staphylococcus aureus.[4]

Introduction to Aminoacyl-tRNA Synthetases as Antibacterial Targets

Aminoacyl-tRNA synthetases are the enzymes responsible for implementing the genetic code by ensuring that tRNAs are charged with their correct amino acids.[1] This two-step process, known as aminoacylation, is fundamental for the fidelity of translation.[1] The reaction proceeds via the formation of an aminoacyl-adenylate (aa-AMP) intermediate, followed by the transfer of the amino acid to the 3'-end of the tRNA.[5]

The aaRS family is divided into two distinct classes, Class I and Class II, based on the architecture of their active sites and conserved sequence motifs.[3][5] Seryl-tRNA synthetase (SerRS) is a member of the Class II family, which is typically dimeric or tetrameric and aminoacylates the 3'-OH of the terminal adenosine on the tRNA.[3][6] Given their essential role in cell viability, inhibiting a bacterial aaRS leads to the cessation of protein synthesis and subsequent cell growth arrest, making them attractive targets for antibiotic development.[7]

The Role of In Silico Modeling in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[8] In silico techniques such as virtual screening, molecular docking, and molecular dynamics (MD) simulations allow researchers to predict and analyze protein-ligand interactions at an atomic level, guiding the rational design of more potent and selective inhibitors.[9]

Case Study: Bacterial Seryl-tRNA Synthetase (SerRS)

Mechanism of Action

Bacterial SerRS, like other aaRSs, catalyzes aminoacylation in two main steps. First, it activates a serine molecule using ATP to form a seryl-adenylate (Ser-AMP) intermediate, releasing pyrophosphate (PPi).[1] Second, the activated seryl moiety is transferred to the 3'-OH of its cognate tRNASer, releasing AMP.[10]

The Inhibitor SB-217452

While the user prompt specified "Aminoacyl tRNA synthetase-IN-2," this compound is not readily identifiable in scientific literature. A well-characterized and potent inhibitor of bacterial SerRS is SB-217452 . This natural product is the seryl-nucleoside component of the antibiotic albomycin.[4][8] SB-217452 acts as a potent inhibitor by mimicking the Ser-AMP reaction intermediate, binding tightly to the active site of SerRS.[4] Its high affinity and specificity make it an excellent candidate for computational studies and a scaffold for developing new antibacterial agents.

Quantitative Data for SerRS Inhibitors

The effectiveness of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

| Inhibitor | Target Enzyme | IC50 Value | Reference(s) |

| SB-217452 | Staphylococcus aureus SerRS | ~8 nM | [4][8][11] |

| SB-217452 | Rat SerRS | ~8 nM | [4][11] |

Note: The similar potency of SB-217452 against both bacterial and rat SerRS indicates a need for structure-guided modifications to improve selectivity for the bacterial target.[4][11]

Methodologies and Protocols

Experimental Protocols for Inhibitor Validation

In silico predictions must be validated through rigorous experimental assays. The primary method for measuring aaRS inhibition is the aminoacylation assay, which quantifies the attachment of a radiolabeled amino acid to its cognate tRNA.

Protocol 1: Aminoacylation Inhibition Assay (Radiolabel-Filter Binding)

This protocol measures the amount of radiolabeled amino acid attached to tRNA, which is captured on a filter.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 50 mM KCl, 2.5 mM ATP).[12]

-

Component Assembly : In a microcentrifuge tube, combine the reaction buffer, a specific concentration of bacterial SerRS enzyme, total tRNA isolated from the target bacterium, and the inhibitor (SB-217452) at various concentrations. Include a no-inhibitor control.

-

Initiation : Start the reaction by adding a radiolabeled amino acid (e.g., ¹⁴C-L-Serine).[12]

-

Incubation : Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[12]

-

Quenching & Precipitation : Stop the reaction by spotting aliquots onto filter paper (e.g., Whatman 3MM) and immediately immersing it in ice-cold 10% trichloroacetic acid (TCA). This precipitates the tRNA and any attached amino acids.

-

Washing : Wash the filters multiple times with cold 5% TCA and finally with ethanol to remove any unincorporated radiolabeled amino acid.

-

Quantification : Dry the filters and measure the retained radioactivity using a scintillation counter.[12]

-

Data Analysis : Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Computational Protocols

In silico modeling provides atomic-level insights into how an inhibitor interacts with its target enzyme, guiding the design of more effective drugs.

Protocol 2: Molecular Docking of an Inhibitor to Bacterial SerRS

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13]

-

Target and Ligand Preparation :

-

Target (SerRS) : Obtain the 3D structure of bacterial SerRS from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[14]

-

Ligand (SB-217452) : Obtain the 2D or 3D structure of the inhibitor. Convert it to a 3D format and optimize its geometry. Assign partial charges and define rotatable bonds.[13]

-

-

Grid Box Generation : Define a 3D grid box that encompasses the active site of SerRS. This box defines the search space for the docking algorithm.[14]

-

Docking Simulation : Run the docking algorithm (e.g., using AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.

-

Analysis of Results : Analyze the resulting docked poses. The top-ranked pose (usually with the lowest binding energy) represents the most probable binding mode.[14] Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of its stability and interactions in a simulated physiological environment.[15][16]

-

System Setup : Start with the best-docked pose from the molecular docking study. Place the protein-ligand complex in a simulation box.

-

Solvation : Solvate the system by adding a water model (e.g., TIP3P) to the box.[17]

-

Ionization : Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.[17]

-

Energy Minimization : Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.[15]

-

Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

Production Run : Remove the restraints and run the simulation for a desired length of time (e.g., 100 ns).[17] Trajectories (atomic coordinates over time) are saved at regular intervals.

-

Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

Conclusion

The in silico modeling of bacterial aminoacyl-tRNA synthetases, particularly SerRS, represents a powerful strategy in the fight against antimicrobial resistance. Computational techniques like molecular docking and MD simulations provide invaluable atomic-level insights that accelerate the discovery and optimization of novel inhibitors. When integrated with experimental validation, these methods create a robust pipeline for developing selective and potent antibiotics. The case of SB-217452 demonstrates how understanding the interaction between a natural product inhibitor and its target can pave the way for structure-based design of next-generation therapeutics.

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Aminoacyl tRNA synthetases, class II - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational screening of natural compounds as putative quorum sensing inhibitors targeting drug resistance bacteria: Molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Initial Investigation of Aminoacyl-tRNA Synthetase Inhibitor Toxicity: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Aminoacyl tRNA synthetase-IN-2" is not publicly available in the reviewed scientific literature and databases. Therefore, this guide utilizes Tavaborole , a well-characterized, FDA-approved leucyl-tRNA synthetase (LeuRS) inhibitor, as a representative example to fulfill the core requirements of this request. The data and protocols presented herein pertain to Tavaborole and serve as an illustrative framework for the toxicological assessment of an aminoacyl-tRNA synthetase inhibitor.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a class of essential enzymes responsible for the precise charging of transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1] Their universal importance and structural variations between prokaryotic/eukaryotic and fungal/human enzymes have made them attractive targets for the development of novel anti-infective agents.[2] Tavaborole (formerly AN2690) is a boron-based topical antifungal agent that selectively inhibits fungal leucyl-tRNA synthetase.[1] This document provides a technical overview of the preclinical toxicity profile of Tavaborole, serving as a model for the initial investigation of toxicity for novel aaRS inhibitors.

Mechanism of Action

Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis.[1] Specifically, it targets the leucyl-tRNA synthetase (LeuRS), preventing the ligation of leucine to its corresponding tRNA.[3] This inhibition is achieved through a novel mechanism where Tavaborole forms an adduct with the tRNA in the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting the aminoacylation cycle.[3] This leads to a depletion of charged leucyl-tRNA, cessation of protein synthesis, and ultimately, fungal cell death.[1]

Caption: Mechanism of action of Tavaborole in a fungal cell.

Preclinical Toxicity Profile

A comprehensive suite of preclinical toxicity studies was conducted on Tavaborole to characterize its safety profile. These studies were performed in various animal models and followed established regulatory guidelines.

Acute Toxicity

The acute toxicity of Tavaborole has been estimated, providing an initial assessment of its potential hazard from a single high dose.

| Study Type | Route of Administration | Species | Value | Reference |

| Acute Toxicity Estimate (ATE) | Oral | Rat | 500.00 mg/kg body weight | [4] |

| Acute Toxicity Estimate (ATE) | Dermal | Rabbit | 1,100.00 mg/kg body weight | [4] |

| Acute Toxicity Estimate (ATE) | Inhalation (dust, mist) | Rat | 1.50 mg/l/4h | [4] |

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to Tavaborole.

| Study Type | Route of Administration | Species | Duration | Key Findings | Reference |

| Chronic Toxicity | Oral | Rat | 6 months | The target organ of toxicity was the nonglandular stomach, showing epithelial hyperplasia and hyperkeratosis. This finding is of unclear clinical significance as this organ is absent in humans. The effects were reversible. | [5] |

| Chronic Toxicity | Dermal | Minipig | 9 months | The primary target organ was the skin at the application site, exhibiting a dose-dependent increase in irritation. These effects were reversible. | [5] |

Genotoxicity

A battery of in vitro and in vivo assays was performed to assess the genotoxic potential of Tavaborole.

| Assay Type | System | Result | Reference |

| Ames Assay | In vitro | Negative | [6] |

| Human Lymphocyte Chromosomal Aberration | In vitro | Negative | [6] |

| Rat Micronucleus Assay | In vivo | Negative | [6] |

Carcinogenicity

Long-term carcinogenicity studies were conducted in rodents to evaluate the tumorigenic potential of Tavaborole.

| Study Type | Route of Administration | Species | Duration | Result | Reference |

| Carcinogenicity | Oral | Rat | 2 years | No evidence of carcinogenicity | [7] |

| Carcinogenicity | Dermal | Mouse | 2 years | No evidence of carcinogenicity | [7] |

Reproductive and Developmental Toxicity

A series of studies were conducted to assess the potential effects of Tavaborole on fertility, and embryonic, and fetal development.

| Study Type | Route of Administration | Species | No Observed Adverse Effect Level (NOAEL) | Reference |

| Fertility and Early Embryonic Development | Oral | Rat | No effects on fertility were observed at doses up to 300 mg/kg/day. | [8] |

| Embryo-Fetal Development | Oral | Rat | Maternal and embryo-fetal toxicity: 100 mg/kg/day. Skeletal malformations and variations were observed at 300 mg/kg/day. | [8] |

| Embryo-Fetal Development | Oral | Rabbit | Maternal and embryo-fetal toxicity: 50 mg/kg/day. | [8] |

| Embryo-Fetal Development | Dermal | Rabbit | Maternal and embryo-fetal toxicity: 5% solution. | [8] |

| Prenatal and Postnatal Development | Oral | Rat | Maternal toxicity: 60 mg/kg/day. Offspring effects: ≥100 mg/kg/day. | [9] |

Clinical Safety

In clinical trials, Tavaborole topical solution was generally well-tolerated.[3] The most commonly reported adverse reactions were application site reactions.[3]

| Adverse Reaction | Frequency | Reference |

| Application site exfoliation | >1% | [3] |

| Application site erythema | >1% | [3] |

| Application site dermatitis | >1% | [3] |

| Ingrown toenail | >1% | [3] |

No systemic safety concerns were identified in clinical studies.[10]

Experimental Protocols

While detailed, step-by-step protocols from the nonclinical studies of Tavaborole are proprietary, the following summaries describe the methodologies for key experiments based on published literature and regulatory documents.

Prenatal and Postnatal Developmental Toxicity Study in Rats

This study was designed to assess the effects of Tavaborole on gestation, parturition, and offspring development.[9]

-

Test System: Mated female Sprague-Dawley rats (F0 generation).[9]

-

Dose Groups: 15, 60, or 100 mg/kg/day, and a vehicle control group.[9]

-

Route of Administration: Oral gavage.[9]

-

Dosing Period: From gestation day 6 through lactation day 20.[9]

-

Observations (F0 Females): Clinical signs, body weight, food consumption, gestation length, and parturition.[9]

-

Observations (F1 Offspring): Litter size, viability, body weight, physical and developmental landmarks, neurobehavioral assessments (e.g., motor activity), and reproductive performance.[9]

-

F2 Generation: The F1 generation was mated to produce an F2 generation, and their viability and growth were assessed.[9]

Caption: Workflow for a prenatal and postnatal developmental toxicity study.

Genotoxicity Assays

The genotoxicity of Tavaborole was evaluated using a standard battery of tests.[6]

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test compound is incubated with the bacterial strains, with and without metabolic activation, and the number of revertant colonies is counted.

-

Chromosomal Aberration Assay: This in vitro assay is typically conducted using cultured mammalian cells, such as human peripheral blood lymphocytes. Cells are exposed to the test compound, with and without metabolic activation, and then harvested and analyzed for chromosomal damage.

-

In Vivo Micronucleus Assay: This in vivo test is performed in rodents, typically rats or mice. The animals are treated with the test compound, and their bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes, which is an indicator of chromosomal damage.[6]

References

- 1. Tavaborole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. vionausa.com [vionausa.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: II. Prenatal and Postnatal Developmental Toxicity and Maternal Function Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

The Quest for Nature's Checkmate: A Technical Guide to the Discovery of Seryl-tRNA Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular machinery of life, the accurate translation of the genetic code into functional proteins is paramount. Central to this process are the aminoacyl-tRNA synthetases (aaRSs), a family of essential enzymes responsible for the precise attachment of amino acids to their cognate transfer RNAs (tRNAs). Among these, seryl-tRNA synthetase (SerRS) plays a critical role in charging tRNA with serine, a fundamental building block of proteins. The indispensability of SerRS in protein biosynthesis makes it a compelling target for the development of novel antimicrobial and therapeutic agents. Nature, a master chemist, has already forged potent inhibitors of this enzyme, offering a blueprint for the design of new drugs. This technical guide provides an in-depth exploration of the discovery of natural product inhibitors of seryl-tRNA synthetase, detailing the experimental protocols, quantitative data, and the underlying biological pathways.

Seryl-tRNA Synthetase: A Vital Target

Seryl-tRNA synthetase is a class II aminoacyl-tRNA synthetase that catalyzes the two-step serylation of tRNASer. The inhibition of SerRS leads to a depletion of charged seryl-tRNAs, stalling protein synthesis and ultimately triggering a cascade of stress responses within the cell, making it an attractive target for antimicrobial drug discovery.

Prominent Natural Product Inhibitors of Seryl-tRNA Synthetase

The most well-characterized natural product inhibitors of SerRS are the antibiotic albomycin and its active metabolite, SB-217452. These compounds serve as a paradigm for the discovery and development of SerRS-targeting drugs.

| Inhibitor | Natural Source | Target Organism(s) | IC50 Value | Mechanism of Action |

| SB-217452 | Streptomyces sp. ATCC 700974 | Staphylococcus aureus | ~8 nM[1] | Mimics seryl-adenylate, the intermediate of the aminoacylation reaction, and competitively inhibits SerRS.[2] |

| Albomycin | Streptomyces sp. | Gram-positive and Gram-negative bacteria | Not directly an enzyme inhibitor | A "Trojan horse" antibiotic that utilizes a siderophore moiety to actively transport SB-217452 into bacterial cells.[2] |

Experimental Protocols

The discovery and characterization of SerRS inhibitors from natural sources involve a series of meticulous experimental procedures.

Screening of Natural Product Extracts for SerRS Inhibition

The initial step involves screening complex mixtures derived from natural sources, such as plants, fungi, or bacteria, for their ability to inhibit SerRS activity.

Protocol: Malachite Green-Based High-Throughput Screening Assay

This colorimetric assay is suitable for high-throughput screening as it avoids the use of radioactive materials. The principle lies in the detection of pyrophosphate (PPi), a product of the aminoacylation reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then quantified using a malachite green reagent.

Materials:

-

Purified seryl-tRNA synthetase (His-tagged for ease of purification)

-

L-serine

-

ATP

-

tRNASer

-

Inorganic pyrophosphatase

-

Reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 10 mM MgCl₂, 30 mM KCl, 1 mM DTT)

-

Natural product extract library

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

-

Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

-

Phosphate standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, L-serine, ATP, tRNASer, inorganic pyrophosphatase, and the natural product extract to be tested.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified SerRS to each well. Include a negative control (no enzyme) and a positive control (no inhibitor).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Color Development: Stop the reaction and initiate color development by adding Malachite Green Reagent A, followed by Malachite Green Reagent B, according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each extract by comparing the absorbance to the positive and negative controls.

Purification of Active Compounds

Once an active extract is identified, the next step is to isolate the pure inhibitory compound.

Protocol: Bioassay-Guided Fractionation

This process involves separating the crude extract into fractions and testing each fraction for SerRS inhibitory activity, progressively narrowing down to the active molecule.

Materials:

-

Active natural product extract

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Chromatography columns (e.g., silica gel, Sephadex)

-

High-Performance Liquid Chromatography (HPLC) system

-

SerRS inhibition assay materials (as described above)

Procedure:

-

Initial Fractionation: Subject the crude extract to column chromatography using a gradient of solvents with increasing polarity.

-

Activity Testing: Test each fraction for its ability to inhibit SerRS using the malachite green assay.

-

Further Purification: Pool the active fractions and subject them to further rounds of chromatography, including HPLC, until a pure compound is isolated.

-

Structure Elucidation: Determine the chemical structure of the purified inhibitor using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Characterization of Inhibitor Activity

Once a pure inhibitor is obtained, its potency and mechanism of action are determined.

Protocol: IC50 Determination using a Radioactive Filter-Binding Assay

This is a classic and sensitive method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Purified SerRS

-

[¹⁴C]-L-serine (radiolabeled)

-

ATP

-

tRNASer

-

Reaction buffer

-

Purified inhibitor at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: Set up reaction mixtures containing the reaction buffer, ATP, tRNASer, and varying concentrations of the inhibitor.

-

Initiation: Start the reaction by adding a mixture of purified SerRS and [¹⁴C]-L-serine.

-

Incubation and Termination: Incubate at 37°C. At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the [¹⁴C]-seryl-tRNA.

-

Washing: Wash the filters extensively with cold 5% TCA to remove unincorporated [¹⁴C]-L-serine.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cell-Based Assays

To assess the effect of the inhibitor on whole cells, cell viability and antibacterial activity assays are performed.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Bacterial or mammalian cell lines

-

Cell culture medium

-

Purified inhibitor at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4][5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of the Bacterial Stringent Response

Inhibition of SerRS in bacteria leads to an accumulation of uncharged tRNASer. This triggers the stringent response , a global reprogramming of bacterial metabolism to conserve resources and survive nutrient starvation. The key signaling molecule in this pathway is guanosine tetraphosphate (ppGpp).

Caption: The bacterial stringent response pathway initiated by SerRS inhibition.

Experimental Workflow for Natural Product Inhibitor Discovery

The process of discovering novel SerRS inhibitors from natural sources follows a logical and systematic workflow.

Caption: A generalized workflow for the discovery of SerRS inhibitors.

Conclusion

The discovery of natural product inhibitors of seryl-tRNA synthetase represents a promising avenue for the development of new therapeutics. The potent and specific activity of compounds like SB-217452 highlights the potential of this enzyme as a drug target. By employing the detailed experimental protocols and understanding the underlying biological pathways outlined in this guide, researchers can systematically screen natural product libraries, isolate and characterize novel inhibitors, and ultimately contribute to the development of the next generation of antimicrobial agents. The intricate interplay between natural products and essential cellular enzymes continues to be a fertile ground for scientific discovery and therapeutic innovation.

References

- 1. A potent seryl tRNA synthetase inhibitor SB-217452 isolated from a Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchhub.com [researchhub.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Role of the Editing Domain in Seryl-tRNA Synthetase (SerRS) Inhibition

Introduction

Seryl-tRNA synthetase (SerRS) is a vital enzyme belonging to the class II aminoacyl-tRNA synthetase (aaRS) family. Its primary role is to catalyze the esterification of a serine molecule to its cognate tRNA (tRNASer), a critical first step in protein biosynthesis. SerRS also uniquely aminoacylates the selenocysteine-specific tRNA (tRNASec) with serine, which is subsequently converted to selenocysteine, the 21st proteinogenic amino acid. Given its essential role, SerRS has been identified as a promising target for antimicrobial drug development.

A key feature of many aaRSs is the presence of a dedicated editing domain to hydrolyze misactivated amino acids or misacylated tRNAs, thereby maintaining translational fidelity. However, the editing function of SerRS presents a unique case. This guide provides a comprehensive technical overview of the SerRS editing mechanism, strategies for its inhibition, and the emerging roles of its non-canonical domains that offer novel therapeutic avenues.

Section 1: The SerRS Editing Mechanism: A Case of Intrinsic Fidelity

Unlike many of its counterparts in the aaRS family, such as threonyl-tRNA synthetase (ThrRS) or alanyl-tRNA synthetase (AlaRS), seryl-tRNA synthetase (SerRS) lacks a distinct, spatially separate editing domain. Instead, it relies on a high degree of initial substrate discrimination and a pre-transfer editing mechanism that occurs within the catalytic active site.

1.1 Pre-Transfer Editing

Editing in SerRS occurs at the pre-transfer level, before the amino acid is covalently attached to the tRNA.[1] This process involves the hydrolysis of the non-cognate aminoacyl-adenylate (aa-AMP) intermediate. For instance, SerRS can mistakenly activate similar amino acids like threonine. The active site, however, is exquisitely shaped to destabilize the binding of the incorrect aa-AMP, promoting its hydrolysis and release before it can be transferred to tRNASer. This single-site mechanism for both catalysis and proofreading underscores an efficient evolutionary design but removes the possibility of targeting a separate editing domain for inhibition.

1.2 The Role of Trans-Editing Factors

While SerRS ensures its own fidelity, the misincorporation of serine by other synthetases is a common challenge. To counteract this, cells have evolved freestanding, trans-acting editing proteins. For example, AlaX proteins, which are homologous to the editing domain of AlaRS, are responsible for hydrolyzing serine that has been incorrectly attached to tRNAAla (Ser-tRNAAla).[2][3] This highlights a crucial concept: in the broader context of cellular proofreading, editing domains are highly relevant to serine, but they belong to other enzymes that correct errors involving serine, rather than to SerRS itself.

Section 2: Inhibition of SerRS Canonical Function

Given the absence of a distinct editing domain, all known inhibitors of SerRS target its catalytic function at the active site. These inhibitors are typically analogues of the seryl-adenylate (Ser-AMP) intermediate, competing with the natural substrate to halt the aminoacylation reaction.

2.1 Quantitative Data on SerRS Inhibitors

The development of SerRS inhibitors has primarily focused on antimicrobial agents. The data for key inhibitors are summarized below.

| Inhibitor | Target Organism(s) | Inhibition Constant | Mode of Inhibition | Reference(s) |

| SB-217452 | Staphylococcus aureus, Rat | IC50 ≈ 8 nM | Competitive (Ser-AMP analogue) | [1][4][5][6][7] |

| Comp 5l | Leishmania donovani | Specific inhibitor with low potency against human SerRS | Competitive | [8] |

2.2 Experimental Protocols for Measuring SerRS Inhibition

Two primary methods are employed to quantify SerRS activity and inhibition: a spectrophotometric assay based on pyrophosphate detection and a traditional radiometric assay based on tRNA precipitation.

Protocol 1: Spectrophotometric Malachite Green Assay

This continuous, non-radioactive assay quantifies the release of pyrophosphate (PPi), a byproduct of the amino acid activation step. The PPi is enzymatically converted to two molecules of inorganic phosphate (Pi), which are then detected using a malachite green molybdate reagent.

Materials:

-

Purified SerRS enzyme

-

In vitro transcribed or purified tRNASer

-

L-Serine

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM KCl, 15 mM MgCl2

-

Inorganic Pyrophosphatase (e.g., from E. coli)

-